hemoglobin Zengcheng
Description
Overview of Hemoglobin Structure and Function
Hemoglobin is a globular metalloprotein with a quaternary structure, primarily found in red blood cells. byjus.commicrobenotes.com In adults, the most common form, Hemoglobin A (HbA), is a tetramer composed of four polypeptide chains: two alpha (α) chains and two beta (β) chains. byjus.comasutoshcollege.in Each globin chain is associated with a prosthetic heme group, an iron-containing molecule crucial for oxygen binding. byjus.comasutoshcollege.inwikipedia.org The iron atom within the heme group is in the ferrous (Fe²⁺) oxidation state and is the site of reversible oxygen binding. asutoshcollege.inwikipedia.org
The structure of hemoglobin facilitates its primary function: transporting oxygen from the lungs to the body's tissues and transporting carbon dioxide from the tissues back to the lungs. byjus.commicrobenotes.com Oxygen binding to one heme site in the hemoglobin tetramer increases the affinity of the other heme sites for oxygen, a phenomenon known as cooperative binding. byjus.comasutoshcollege.in This cooperativity results in a sigmoidal oxygen-dissociation curve, optimizing oxygen uptake in the lungs and release in tissues with lower oxygen concentrations. asutoshcollege.inwikipedia.org Hemoglobin also plays a role in transporting carbon dioxide and buffering blood pH. microbenotes.comwikipedia.org
A heme group consists of an iron ion held within a porphyrin ring. wikipedia.orgwikipedia.org In hemoglobin, the heme iron is coordinated with four nitrogen atoms of the porphyrin ring and a histidine residue from the globin chain. asutoshcollege.inwikipedia.org The sixth coordination site on the iron atom is available for binding oxygen. asutoshcollege.in
Table 1: Key Components of Hemoglobin
| Component | Description | Function |
| Globin Chains | Four polypeptide chains (typically 2 alpha, 2 beta in HbA) | Provide structural framework, influence heme function |
| Heme Group | Iron-containing prosthetic group within each globin chain | Binds oxygen |
| Iron Atom (Fe²⁺) | Located at the center of the heme group | Reversibly binds oxygen |
| Porphyrin Ring | Organic component of heme, a tetrapyrrole ring | Chelates the iron atom |
Classification of Hemoglobin Disorders: Quantitative (Thalassemias) and Qualitative (Structural Variants)
Hemoglobin disorders are broadly classified into two main categories: quantitative disorders, known as thalassemias, and qualitative disorders, which involve structural hemoglobin variants. wikipedia.orgnih.govnih.gov
Thalassemias are characterized by a reduced rate of synthesis of one or more of the globin chains, leading to an imbalance in globin chain production. wikipedia.orgnih.govabacusdx.com This imbalance results in ineffective erythropoiesis and chronic anemia. abacusdx.comhaematologica.org Thalassemias are typically classified based on the globin chain affected, such as alpha-thalassemia (reduced alpha-globin synthesis) and beta-thalassemia (reduced beta-globin synthesis). wikipedia.orgnih.gov The severity of thalassemia depends on the degree of reduction in globin chain synthesis. nih.gov
Structural hemoglobin variants, on the other hand, are caused by mutations that alter the amino acid sequence of a globin chain, resulting in an abnormally structured hemoglobin molecule. wikipedia.orgnih.govnih.gov These variants can have altered functional properties, such as changes in oxygen affinity, altered stability, or a propensity to polymerize. nih.govnih.gov Examples of common structural variants include Hemoglobin S (HbS), Hemoglobin C (HbC), and Hemoglobin E (HbE). wikipedia.orgnih.govabacusdx.com While many structural variants are clinically silent, others can lead to significant health problems depending on the specific alteration and whether they are inherited in combination with other hemoglobin disorders. abacusdx.comnih.govmsdmanuals.com
Table 2: Classification of Hemoglobin Disorders
| Category | Description | Example Conditions |
| Quantitative (Thalassemias) | Reduced production of normal globin chains | Alpha-thalassemia, Beta-thalassemia |
| Qualitative (Structural Variants) | Abnormal structure of globin chains due to amino acid changes | Hemoglobin S, Hemoglobin C, Hemoglobin E, Hemoglobin Zengcheng |
Historical Context of Hemoglobin Variant Discovery and Molecular Medicine
The study of hemoglobin has played a pivotal role in the development of molecular medicine. The discovery that sickle cell anemia was caused by an abnormal hemoglobin molecule by Linus Pauling and his colleagues in 1949 was a landmark event that helped establish the field of molecular medicine. nih.govsc101.org This work, coupled with the understanding of the inheritance patterns of such disorders, also contributed significantly to the field of medical genetics. nih.gov
Further advancements in understanding hemoglobin structure came with the detailed three-dimensional structural analysis by Max Perutz and colleagues in the late 1960s, utilizing X-ray crystallography. nih.govsc101.org This provided a molecular explanation for the relationship between hemoglobin structure and its function as an oxygen transporter. nih.gov Studies of various hemoglobin variants have since provided valuable insights into structure-function relationships within the hemoglobin molecule. nih.gov
The identification and characterization of numerous hemoglobin variants over the years, many named after their geographical origin, have been facilitated by advances in biochemical and molecular techniques, including protein sequencing and DNA analysis. abacusdx.comnih.gov Databases like HbVar serve as crucial repositories for information on these variants and their associated genetic alterations. abacusdx.comnih.govnih.gov The understanding of globin gene regulation and the molecular mechanisms underlying hemoglobin disorders, including the concept of globin chain synthesis imbalance in thalassemias, has also progressed significantly, acting as paradigms for broader molecular biology research. haematologica.orgnih.gov
Table 3: Historical Milestones in Hemoglobin Research
| Year | Discovery/Event | Key Figure(s) | Significance |
| 1840 | Discovery of hemoglobin crystals | F.L. Hünefeld | Initial identification of the molecule in blood. sc101.org |
| 1864 | Naming of "Haemoglobin" | Hoppe-Seyler | Formal naming of the protein. sc101.org |
| ~1870 | Discovery of hemoglobin's role as oxygen carrier | Claude Bernard | Elucidation of primary function. sc101.org |
| 1949 | Molecular basis of sickle cell anemia (abnormal HbS) | Linus Pauling | Foundation of molecular medicine. nih.govsc101.org |
| Late 1960s | Detailed 3D structure of hemoglobin (X-ray crystallography) | Max Perutz and colleagues | Explained structure-function relationship at the molecular level. nih.govsc101.org |
| 1970s | Quantitative defects in globin synthesis in thalassemia | Weatherall et al. | Molecular understanding of thalassemia. haematologica.org |
This compound is one such structural hemoglobin variant. Research on this compound, identified as a beta-globin chain variant with a specific amino acid substitution (beta 114(G16)Leu->Met), contributes to the broader understanding of how specific genetic alterations can impact hemoglobin structure and potentially its function. nih.gov Its identification in a Cambodian family highlights the global diversity and distribution of hemoglobin variants. nih.gov
Properties
CAS No. |
134011-48-6 |
|---|---|
Molecular Formula |
C7H11N3O |
Synonyms |
hemoglobin Zengcheng |
Origin of Product |
United States |
Genetic and Molecular Basis of Hemoglobin Zengcheng
Discovery and Initial Characterization of Hemoglobin Zengcheng
Hemoglobin (Hb) Zengcheng was initially discovered in 1990 during a screening of cord blood samples from newborn infants in the People's Republic of China. tandfonline.com The initial characterization involved techniques such as isoelectric focusing (IEF) and reversed phase high performance liquid chromatography (HPLC). tandfonline.comdnai.org These methods helped in identifying the presence of this abnormal hemoglobin variant. Further studies, including those on a Cambodian family residing in France, have also reported cases of Hb Zengcheng. tandfonline.com
Genetic Locus and Gene Designation
The genetic basis of this compound is linked to a mutation in the gene responsible for producing the beta-globin chain of hemoglobin.
Beta-Globin Gene (HBB) Involvement
Hemoglobin is a tetrameric protein typically composed of two alpha-globin and two beta-globin subunits in adults. The instructions for making the beta-globin protein are provided by the HBB gene. medlineplus.gov this compound is a variant of hemoglobin A, resulting from a mutation within the HBB gene. dnai.orgdnai.org
Specific Nucleotide Mutation (HBB:c.343C>A)
The specific genetic alteration underlying this compound is a point mutation in the HBB gene. This mutation is denoted as HBB:c.343C>A. dnai.orgresearchgate.netallenpress.comnih.gov This nomenclature indicates a change at nucleotide position 343 of the coding sequence of the HBB gene, where a cytosine (C) is replaced by an adenine (B156593) (A).
Amino Acid Substitution
The nucleotide mutation in the HBB gene leads to a change in the amino acid sequence of the beta-globin chain.
Codon 114 (G16) Mutation: Leucine (B10760876) to Methionine (β114(G16)Leu→Met)
The HBB:c.343C>A mutation results in a substitution at codon 114 of the beta-globin chain. dnai.orgdnai.orgallenpress.com This codon, located at position G16 in the globin fold, normally codes for the amino acid Leucine (Leu). dnai.orgdnai.org The mutation causes this codon to be translated into Methionine (Met). dnai.orgdnai.org Therefore, the amino acid substitution characteristic of this compound is β114(G16)Leu→Met. tandfonline.comresearchgate.netnih.gov This is a substitution of one hydrophobic amino acid (Leucine) with another hydrophobic amino acid (Methionine) at position 114 of the beta-globin chain. expasy.org
Here is a table summarizing the genetic and amino acid changes:
| Gene | Nucleotide Change | Codon Position (Beta-Globin) | Amino Acid Change |
| HBB | c.343C>A | 114 (G16) | Leucine (Leu) → Methionine (Met) |
Related Genetic Variants and Co-mutations
This compound can occur as a single heterozygous variant or in combination with other globin gene mutations. Studies have reported cases where this compound is co-inherited with other hemoglobinopathies, such as Hemoglobin H disease. researchgate.netnih.govresearchgate.net Co-inheritance of this compound with deletional Hb H disease has been observed in individuals with mild hypochromic microcytic anemia. researchgate.netnih.gov The presence of this compound has also been noted in individuals carrying other rare beta-globin gene variants. allenpress.comallenpress.com For instance, one case involved the co-occurrence of Hemoglobin S (Hb S) and this compound. allenpress.comallenpress.com Additionally, the beta114 Leu->Met mutation characteristic of Hb Zengcheng is also found in Hb Masuda, which involves a double mutation in the beta chain at positions 114 and 119. dnai.orgpsu.edu
Here is a table illustrating some reported co-occurrences:
| This compound Co-mutation | Observed Condition | Reference |
| Deletional Hemoglobin H disease | Mild hypochromic microcytic anemia | researchgate.netnih.gov |
| Hemoglobin S (Hb S) | Not specified in detail in the provided context, but noted as a co-occurrence | allenpress.comallenpress.com |
| Hemoglobin Masuda (double mutation β114 Leu→Met and β119 Gly→Asp) | Normal hematology in heterozygote for Hb Masuda | dnai.orgpsu.edu |
These findings highlight the importance of comprehensive molecular analysis for accurate diagnosis and genetic counseling in populations with a high prevalence of hemoglobin disorders. researchgate.netnih.gov
Co-occurrence with Hb Masuda (β114(G16)Leu→Met; β119(GH2)Gly→Asp)
Hemoglobin Masuda is another hemoglobin variant that shares the same β114(G16)Leu→Met substitution as this compound but also includes a second mutation: β119(GH2)Gly→Asp. psu.edu This indicates that the β114(G16)Leu→Met mutation characteristic of this compound can occur in conjunction with other mutations in the beta-globin gene, leading to complex hemoglobinopathies. Hemoglobin Masuda was identified in a Japanese individual and is associated with normal hematological parameters in heterozygotes. psu.edu Electrophoresis and chromatography can distinguish Hb Masuda from Hb A, with Hb Masuda eluting ahead of Hb A on cation exchange HPLC. psu.edu
Co-inheritance with Hemoglobin H Disease
Co-inheritance of this compound with Hemoglobin H (Hb H) disease has been reported and can result in atypical patterns of Hb H disease. researchgate.netnih.govresearchgate.net Hb H disease is a form of alpha-thalassemia typically caused by the deletion or inactivation of three of the four alpha-globin genes, leading to an excess of beta-globin chains that form unstable beta-4 tetramers (Hb H). illinois.govoatext.com The co-occurrence of a beta-globin variant like this compound with alpha-thalassemia (leading to Hb H disease) can influence the hematological phenotype. Studies have investigated the characteristics of individuals co-inheriting Hb H disease and rare beta-globin mutations, including this compound. researchgate.netnih.gov In reported cases of co-inheritance of Hb H and Hb Zengcheng, individuals presented with mild hypochromic microcytic anemia and did not require blood transfusions. researchgate.netnih.gov Routine DNA analysis in such cases has detected deletional Hb H disease along with the Hb Zengcheng mutation (HBB:c.343C>A). researchgate.netnih.govresearchgate.net
Co-inheritance with Other Beta-Thalassemia Mutations (e.g., IVS-II-5(G>C))
This compound can also be co-inherited with other beta-thalassemia mutations. Beta-thalassemia is a group of genetic disorders characterized by reduced or absent synthesis of beta-globin chains, often caused by point mutations or deletions in the HBB gene. nih.gov The co-inheritance of this compound with other beta-thalassemia mutations, such as the IVS-II-5(G>C) mutation (HBB:c.315+5G>C), can contribute to the spectrum of thalassemia phenotypes. researchgate.netresearchgate.netnih.govmjhid.org The IVS-II-5(G>C) mutation is a rare beta-thalassemia mutation that can have variable phenotypic effects, ranging from silent carriers to more severe forms when combined with other beta-globin gene defects. nih.govmjhid.org The molecular basis of co-inheritance involving Hb Zengcheng and other beta-thalassemia mutations is studied through DNA sequencing of the beta-globin gene. researchgate.netresearchgate.net
Association with Hemoglobin S
An association between this compound and Hemoglobin S (Hb S) has been noted. allenpress.com Hemoglobin S is a variant of hemoglobin caused by a point mutation in the beta-globin gene (HBB: c.20A>T) that results in the substitution of glutamic acid by valine at the sixth position of the beta-globin chain (β6(A3)Glu→Val). informahealthcare.comwikipedia.orgmedlineplus.gov This mutation is responsible for sickle cell disease when inherited in a homozygous state or in combination with other beta-globin variants or beta-thalassemia mutations. wikipedia.orgmedlineplus.gov While the co-occurrence of Hb Zengcheng and Hb S has been identified in individuals, the clinical implications of this specific combination require further detailed investigation. allenpress.com
Data Table: Genetic Variations Associated with this compound
| Hemoglobin Variant / Mutation | Beta-Globin Chain Mutation | HBB Gene Mutation (cDNA) | Amino Acid Change | Co-occurrence/Co-inheritance |
| This compound | β114(G16)Leu→Met | c.343C>A | Leu114Met | - |
| Hemoglobin Masuda | β114(G16)Leu→Met; β119(GH2)Gly→Asp | Not explicitly stated for both in one source; c.343C>A for β114 Leu>Met | Leu114Met; Gly119Asp | Co-occurrence |
| Hemoglobin H Disease | N/A (Alpha-thalassemia) | N/A | N/A | Co-inheritance |
| IVS-II-5 | Affects splicing | c.315+5G>C | N/A | Co-inheritance |
| Hemoglobin S | β6(A3)Glu→Val | c.20A>T | Glu6Val | Association |
Data Table: Hematological Findings in Co-inherited Conditions
| Co-inherited Condition | Hemoglobin Level | MCV | MCH | Hb A2 Level | Hb H Detection | Hb Bart's Observation | Clinical Severity |
| Hb H Disease + Hb Zengcheng | Mild hypochromic microcytic anemia | Mildly reduced | Mildly reduced | Normal range | Not detected | Small amount observed (Proband I) | Mild |
| Hb H Disease + IVS-II-5(G>C) | Mild hypochromic microcytic anemia | Mildly reduced | Mildly reduced | Normal range | Not detected | Small amount observed (Proband I) | Mild |
| β-thalassemia trait + HbH disease | Decreased MCV compared to HbH alone | Significantly decreased | Decreased | Decreased (as low as 3.6%) | Decreased expression | Not specified | Alleviated anemia in nondeletional HbH disease |
Biochemical and Structural Characterization
Protein Stability Analysis
Protein stability is a key factor in the normal function and lifespan of hemoglobin within red blood cells. Unstable hemoglobin variants can precipitate, forming Heinz bodies, which can lead to premature destruction of erythrocytes and hemolytic anemia. nih.govwikipedia.orguni-freiburg.de
In Vitro Stability Assessments (e.g., Isopropanol (B130326) Stability Test)
In vitro stability tests are employed to assess the propensity of hemoglobin variants to denature and precipitate under controlled conditions. A common method is the Isopropanol Stability Test. This test involves incubating a hemolysate sample with an isopropanol solution, which reduces the polarity of the buffer and weakens the hydrophobic interactions that maintain hemoglobin's native structure. medlineplus.govnih.gov Unstable hemoglobin variants will denature and precipitate in the presence of isopropanol, forming a visible flocculent precipitate, while normal hemoglobin remains soluble. medlineplus.gov The degree and speed of precipitation provide an indication of the variant's instability. Another method is the heat stability test, where hemolysate is incubated at an elevated temperature (e.g., 50°C) to induce denaturation of unstable hemoglobins (B146990). nih.govmedlineplus.govnih.gov
While these in vitro tests are standard for evaluating hemoglobin stability, specific data detailing the results of Isopropanol Stability Tests or Heat Stability Tests for Hemoglobin Zengcheng were not available in the consulted literature.
In Vivo Stability Observations
In vivo stability refers to the behavior of the hemoglobin variant within the physiological environment of the red blood cell. Unstable hemoglobin variants can undergo oxidation and denaturation within erythrocytes, leading to the formation of intracellular inclusions known as Heinz bodies. nih.govwikipedia.orguni-freiburg.de The presence of Heinz bodies is a hallmark of unstable hemoglobin disorders and can be detected by supravital staining of red blood cells. nih.govmedlineplus.gov The spleen typically removes red blood cells containing Heinz bodies, which can result in chronic hemolytic anemia. nih.govuni-freiburg.de
Observations in individuals with this compound have indicated that it can be associated with mild hypochromic microcytic anemia when inherited in combination with Hb H disease. researchgate.netproteopedia.org This clinical presentation suggests a degree of in vivo instability contributing to red blood cell pathology. However, detailed quantitative data on the in vivo stability of this compound in isolation, such as the rate of Heinz body formation or red blood cell survival studies, were not found in the provided sources.
Functional Properties Assessment
The primary function of hemoglobin is to bind and transport oxygen. Mutations in the globin chains can affect the protein's ability to bind oxygen, the cooperativity of oxygen binding (heme-heme interaction), and the influence of allosteric regulators like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). wikipedia.orgnih.gov
Oxygen Equilibrium Studies and Affinity (e.g., P50)
Oxygen equilibrium studies are performed to determine the oxygen binding properties of hemoglobin variants. These studies typically involve generating an oxygen dissociation curve, which plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO2). nih.gov A key parameter derived from the oxygen dissociation curve is the P50, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.gov The P50 is an inverse measure of oxygen affinity: a lower P50 indicates higher oxygen affinity (a leftward shift of the curve), while a higher P50 indicates lower oxygen affinity (a rightward shift). nih.gov
While oxygen equilibrium studies are essential for functionally characterizing hemoglobin variants, specific data on the oxygen affinity or P50 value for this compound were not available in the provided literature. Studies on other hemoglobin variants have shown a range of effects on oxygen affinity, from increased affinity (e.g., some unstable variants) to decreased affinity (e.g., HbS, HbE).
Globin Chain Biosynthesis Ratios
Globin chain biosynthesis refers to the synthesis of alpha and beta (or other non-alpha) globin chains within red blood cell precursors. In healthy individuals, the synthesis of alpha and beta chains is tightly balanced, ensuring the formation of stable hemoglobin tetramers. Imbalances in globin chain synthesis, such as reduced production of one type of chain (as seen in thalassemia), can lead to an excess of the other chain, which can precipitate and cause red blood cell damage. wikipedia.org Globin chain biosynthesis ratios (e.g., alpha/beta ratio) are measured to assess the relative rates of synthesis of the different globin chains.
While the analysis of globin chain synthesis ratios is important in the context of hemoglobin disorders, particularly those involving reduced globin production, specific data on the globin chain biosynthesis ratio in individuals with this compound were not found in the provided sources. Studies on beta-thalassemia trait, for example, show a reduced beta/alpha ratio.
Structural Implications of the β114(G16)Leu→Met Mutation
This compound is defined by a single amino acid substitution in the beta-globin chain, where Leucine (B10760876) at position 114 is replaced by Methionine. frontiersin.orgresearchgate.net This position is located in the G helix of the beta-globin chain, specifically denoted as G16 according to the helical notation system. frontiersin.orgresearchgate.net
Location of Mutation within Beta-Globin Chain
This compound is defined by a point mutation in the HBB gene, which encodes the beta-globin chain. nih.govresearchgate.netwikipedia.orgarchivesofmedicalscience.com This mutation results in the substitution of leucine at position 114 with methionine in the beta-globin chain. nih.govresearchgate.netnih.govpsu.edu This position is denoted as β114 and is also referred to as position G16 within the G helix of the beta-globin chain. nih.govpsu.edu
Theoretical Models of Conformational Dynamics in Hemoglobin Variants
Theoretical models are crucial for understanding the complex conformational dynamics and allosteric regulation of hemoglobin, including its variants. The cooperative binding of oxygen to hemoglobin involves an equilibrium between different quaternary structures, primarily the tense (T) state and the relaxed (R) state, which exhibit different oxygen affinities. nih.govmedicinescience.orgaip.orgpreprints.orgmdpi.com
Several models have been proposed to explain hemoglobin allostery:
Monod-Wyman-Changeux (MWC) Model: This model assumes a two-state equilibrium where the protein exists in either the T or R state, and ligand binding shifts this equilibrium. nih.govaip.orgmdpi.com
Koshland-Némethy-Filmer (KNF) Model: This sequential model proposes that ligand binding to one subunit induces conformational changes that are transmitted to neighboring subunits, sequentially increasing their ligand affinity. nih.govaip.org
Tertiary Two-State (TTS) Model: This model suggests the existence of distinct tertiary conformations within both the T and R quaternary states. nih.govaip.org
These models provide frameworks for interpreting how amino acid substitutions in hemoglobin variants, such as this compound, might perturb the balance between conformational states and affect oxygen binding kinetics and affinity. Studies utilizing these models, often in conjunction with experimental data, can help elucidate the structural mechanisms underlying the functional consequences of specific mutations.
Structural Modeling Approaches for Hemoglobin Variants
Structural modeling approaches are valuable tools for investigating the three-dimensional structure of hemoglobin variants and predicting the impact of amino acid substitutions on protein conformation and dynamics. medicinescience.org These methods can complement experimental techniques like X-ray crystallography, particularly when experimental structures of specific variants are not available or when studying dynamic processes. medicinescience.orgnih.gov
Computational methods, including molecular modeling and dynamics simulations, have been extensively used to study hemoglobin structure, allosteric regulation, and oxygen binding. medicinescience.orgnih.gov These approaches can provide insights into:
The equilibrium between the T and R states. medicinescience.org
The interaction of hemoglobin with ligands. medicinescience.org
The role of specific protein regions in oxygen binding and function. medicinescience.org
While specific structural modeling studies focused solely on this compound were not found in the provided results, these general approaches are applicable to characterizing the structural consequences of the Leu114Met mutation. By modeling the substituted residue within the beta-globin chain and analyzing its potential interactions with surrounding amino acids and the heme group, researchers can gain a better understanding of how this specific mutation might alter the local and global structure of the hemoglobin tetramer and consequently impact its function.
Epidemiology and Population Genetics
Geographical Distribution and Initial Discovery
The geographical distribution of Hemoglobin Zengcheng is concentrated in certain populations in Asia, reflecting its likely origin and subsequent spread.
Origin in Chinese Populations
This compound was initially identified in a cord blood sample from a Chinese newborn. besjournal.com This early detection in a Chinese individual highlights China as a key region for the origin and presence of this hemoglobin variant.
Occurrence in Southeast Asian Populations (e.g., Cambodian Families)
Beyond China, this compound has also been documented in Southeast Asian populations. Notably, it has been reported in a Cambodian family. besjournal.comtandfonline.com This indicates that the variant is not confined to China but is also present in neighboring Southeast Asian countries, likely due to historical population movements and genetic exchange in the region where hemoglobinopathies are generally prevalent.
Prevalence Studies
Studies on the prevalence of this compound provide insight into its frequency within specific regional populations and its significance compared to other hemoglobin variants.
Regional Frequencies in China (e.g., Hunan Province, Guangzhou Area)
In China, regional studies have shed light on the frequency of this compound. An epidemiological survey in Hunan Province identified this compound among the abnormal hemoglobin variants detected. It had an incidence rate of 5.51% among the carriers of abnormal hemoglobin variants in this province. besjournal.combesjournal.com
| Region | Incidence among Abnormal Hemoglobin Variants (%) |
| Hunan Province | 5.51 besjournal.combesjournal.com |
While specific prevalence data for this compound in the greater Guangzhou area is not as explicitly detailed in the provided search results as for Hunan, the region of Zengcheng is itself a district within Guangzhou, suggesting its presence in this broader metropolitan area. Current time information in CN. Southern China, including provinces like Guangdong and Guangxi (which borders Hunan), is known to have a high frequency of various hemoglobinopathies. researchgate.netfortunejournals.com
Comparative Epidemiology with Other Hemoglobin Variants in Endemic Regions
In endemic regions like southern China and Southeast Asia, a variety of hemoglobin disorders, including thalassemias and structural hemoglobin variants, are prevalent. besjournal.comresearchgate.netfortunejournals.complos.org this compound is one of several abnormal hemoglobin variants encountered in these areas. For instance, in the Hunan study, other abnormal variants like Hb New York, Hb Hekinan II, Hb Owari, and Hb J-Bangkok were also observed, some with higher incidence rates among the abnormal variants than this compound. besjournal.combesjournal.com The co-occurrence of this compound with other mutations, such as its reported co-inheritance with Hb H disease in a Chinese individual and presence alongside Hb S in another patient, highlights the complex genetic landscape of hemoglobinopathies in these populations and is relevant in comparative epidemiological studies. researchgate.netresearchgate.net
Advanced Methodologies for Detection and Molecular Diagnosis
Electrophoretic and Chromatographic Techniques
Electrophoretic and chromatographic methods are fundamental in the initial screening and characterization of hemoglobin variants based on differences in charge, size, or hydrophobicity.
Isoelectrofocusing (IEF)
Isoelectrofocusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric points (pI). It has been utilized in the analysis of Hb Zengcheng. IEF analysis of hemolysate from individuals with Hb Zengcheng has shown the presence of the variant, sometimes appearing as a slight increase in the thickness of the Hb A band on the cathodic side compared to a normal control tandfonline.com. IEF was among the routine hemoglobin analysis methods used in the study of a Cambodian family with Hb Zengcheng tandfonline.com. The initial detection of Hb Zengcheng in a screening of cord blood samples from Chinese newborns also involved testing by IEF tandfonline.com.
Urea-Triton X-100 Polyacrylamide Gel Electrophoresis (PAGE)
Urea-Triton X-100 Polyacrylamide Gel Electrophoresis (PAGE) is a technique particularly useful for separating globin chains and certain hemoglobin variants, including those with hydrophobic substitutions, due to the inclusion of urea (B33335) and the nonionic detergent Triton X-100 springernature.comnih.govnih.gov. The presence of an abnormal hemoglobin, such as Hb Zengcheng, can be confirmed by PAGE in the presence of urea-Triton X-100 tandfonline.com. This method allows for improved resolution of globin chains nih.gov.
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of hemoglobins (B146990) and their globin chains. Both ion exchange and reversed-phase HPLC have been applied in the context of detecting Hb Zengcheng. While ion exchange HPLC of hemoglobins may not always detect an abnormal peak for Hb Zengcheng itself, analysis by HPLC of the globin chains can be used to estimate the percentage of the abnormal hemoglobin tandfonline.com. Reversed-phase HPLC was also used in the initial observation of Hb Zengcheng in cord blood samples, where the abnormal beta (βx) chain was separated from the normal beta (βA) chain tandfonline.com. HPLC is considered a reliable method for routine screening of beta-thalassemia carriers and hemoglobin variants, and different HPLC systems have been compared for their accuracy in quantifying HbA2 and detecting variants researchgate.netresearchgate.net.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another technique employed for hemoglobin analysis, including the detection of variants and quantification of HbA2 and HbF nih.govabacusdx.com. CE methods have been shown to detect many hemoglobin variants nih.gov. Studies comparing CE and HPLC for hemoglobin analysis have shown correlations in HbA2 measurements and the ability to detect variants researchgate.netresearchgate.netresearchgate.net. While the initial discovery and characterization of Hb Zengcheng prominently featured IEF and HPLC, CE is a relevant modern technique for hemoglobinopathy screening that can identify hemoglobin variants abacusdx.combesjournal.com.
Molecular Genetic Analysis
Molecular genetic analysis provides the definitive identification of the genetic mutation responsible for the hemoglobin variant.
Polymerase Chain Reaction (PCR) and its Variants (e.g., Gap-PCR, ARMS)
Polymerase Chain Reaction (PCR) is a cornerstone technique for amplifying specific DNA sequences, enabling the molecular characterization of hemoglobin variants like Hb Zengcheng. PCR is used to amplify regions of the beta-globin gene (HBB) where mutations are suspected tandfonline.comresearchgate.netnih.gov. Following PCR amplification, direct DNA sequencing of the PCR products is performed to identify the specific nucleotide change that results in the amino acid substitution characteristic of Hb Zengcheng tandfonline.comresearchgate.netnih.gov. The mutation in Hb Zengcheng is a leucine (B10760876) to methionine substitution at position 114 of the beta-globin chain, caused by a C to A transversion at codon 114 (HBB:c.343C>A) researchgate.netnih.gov.
Data Tables
Based on the provided search results, specific quantitative data points for Hb Zengcheng levels are limited but can be illustrated:
| Method | Analyte | Result/Observation | Source |
| IEF | Hemolysate | Slight increase in Hb A band thickness (cathodic side) | tandfonline.com |
| Urea-Triton X-100 PAGE | Hemolysate | Abnormal Hb confirmed | tandfonline.com |
| Ion Exchange HPLC | Hemoglobins | No abnormal peak detected | tandfonline.com |
| HPLC | Globin Chains | Abnormal Hb percentage: 37.7% | tandfonline.com |
| HPLC (Premier Resolution) | HbA2 | Normal range (in a case with Hb H and Hb Zengcheng) | researchgate.net |
| CE (Sebia Capillarys) | HbA2 | Normal range (in a case with Hb H and Hb Zengcheng) | researchgate.net |
Note: The percentages and observations are specific to the cases described in the cited studies.
Restriction Endonuclease Analysis (e.g., Cac8 I)
Next-Generation Sequencing (NGS) Platforms for Variant Detection
Integration of Multi-Omics Approaches in Hemoglobinopathy Research
The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is providing a more comprehensive understanding of hemoglobinopathies. researchgate.netresearchgate.netbiochemiran.comnih.govbiorxiv.org While specific multi-omics studies focused solely on Hemoglobin Zengcheng were not highlighted in the search results, these approaches can offer valuable insights into the molecular consequences of this and other hemoglobin variants.
Genomics provides the foundational information about the genetic mutation (e.g., the Leu114Met mutation in the HBB gene for this compound). Transcriptomics can reveal how this mutation affects HBB gene expression and mRNA processing. Proteomics can analyze the levels and structure of the variant hemoglobin protein itself, potentially identifying post-translational modifications or interactions. biorxiv.org Metabolomics can explore the downstream metabolic effects resulting from the presence of the variant hemoglobin. nih.gov
Integrating these different layers of data can help researchers understand the complete molecular profile associated with this compound, potentially revealing why some individuals with the variant might have different clinical presentations or identifying novel therapeutic targets. researchgate.netresearchgate.netnih.gov Consolidated clinical laboratories are increasingly integrating multi-omics for routine analysis. biochemiran.com
Table 1: Summary of Advanced Molecular Diagnostic Methods for Hemoglobinopathies
| Method | Mutation Type Primarily Detected | Relevance to this compound (Leu114Met) |
| DNA Sequencing (Sanger, Direct PCR) | Point mutations, small indels | Highly relevant; directly identifies the c.341T>A mutation. |
| Restriction Endonuclease Analysis | Point mutations (if site altered) | Potentially applicable if mutation alters a restriction site; not primary method. |
| High-Resolution Melting (HRM) Analysis | Point mutations, small variations | Useful for screening; can detect altered melting profile due to the mutation. |
| Next-Generation Sequencing (NGS) | All types (point, indel, structural) | Highly relevant; comprehensive sequencing identifies the mutation and other variants. |
| Multiplex Ligation-Dependent Probe Amplification (MLPA) | Gene deletions/duplications | Not for direct detection of the point mutation; useful for differential diagnosis. |
Pathophysiological Mechanisms Associated with Hemoglobin Zengcheng Molecular and Cellular Level
Alterations in Globin Chain Synthesis and Balance
Normal adult hemoglobin (Hb A) is composed of two alpha (α) globin chains and two beta (β) globin chains (α₂β₂). The synthesis of these globin chains is tightly regulated to ensure a balanced production, which is essential for the formation of stable hemoglobin tetramers. Hemoglobinopathies, including those involving structural variants like Hemoglobin Zengcheng, can disrupt this delicate balance.
Mutations affecting globin genes can lead to either reduced production of a specific globin chain (as seen in thalassemias) or the production of a structurally abnormal globin chain (as in hemoglobin variants). While the primary defect in structural variants is the altered amino acid sequence of a globin chain, this can indirectly impact globin chain synthesis and balance. An unstable variant chain might be prematurely degraded, leading to a relative excess of the partner chain. Conversely, the presence of an abnormal chain could interfere with the proper assembly of the hemoglobin tetramer, potentially affecting the feedback mechanisms that regulate globin synthesis.
Research findings in other hemoglobinopathies, such as beta-thalassemia, highlight the critical role of imbalanced globin chain synthesis in erythroid cell pathology. In beta-thalassemia, reduced beta-globin synthesis leads to an excess of unbound alpha-globin chains, which are unstable and precipitate within red blood cell precursors and mature red blood cells. nih.gov This precipitation contributes to ineffective erythropoiesis and hemolysis. nih.gov While specific detailed research findings on how this compound directly alters globin chain synthesis ratios were not extensively found in the provided search results, the principle of imbalanced chain production due to an abnormal or unstable variant is a common theme in hemoglobin disorders and is likely relevant to the pathophysiology of this compound.
Studies on other unstable hemoglobins (B146990) have shown that while globin synthesis might initially appear balanced, the instability and subsequent degradation of the variant beta-globin chain can lead to an effective excess of alpha-globin chains. nih.gov This excess of free alpha-globin chains can then contribute to cellular damage. nih.gov
Mechanism of Protein Instability and Aggregate Formation (e.g., Heinz Body formation - indirectly via unstable Hb)
The structural alteration in a hemoglobin variant like this compound can lead to reduced protein stability. Unstable hemoglobin variants are prone to denaturation and precipitation within red blood cells. This process often involves the oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, leading to the formation of methemoglobin and further oxidation to hemichromes. mdpi.com Hemichromes are unstable and tend to aggregate. mdpi.com
These aggregates of denatured hemoglobin and hemichromes can bind to the red blood cell membrane, forming inclusions known as Heinz bodies. mdpi.comresearchgate.net Heinz bodies are a hallmark of red blood cell damage caused by unstable hemoglobin or oxidative stress. mdpi.com The formation of Heinz bodies can impair red blood cell function and lead to their premature removal from circulation by the spleen, a process known as extravascular hemolysis.
While specific studies detailing Heinz body formation directly linked to this compound were not explicitly found, the mechanism described for unstable hemoglobinopathies generally applies. Amino acid substitutions in globin chains can disrupt the normal structure and interactions, making the hemoglobin molecule less stable and more susceptible to denaturation and aggregation. mdpi.com The resulting unstable this compound molecules would then likely undergo a similar process of oxidation, hemichrome formation, and precipitation as Heinz bodies.
Data from studies on other unstable hemoglobins indicate that heme loss from mutant beta chains is an early step in Heinz body formation. nih.gov The resulting heme-depleted globin chains are unstable and precipitate, forming the bulk of the Heinz body material. nih.gov
Interplay with Other Hemoglobin Variants in Compound Heterozygosity
The clinical and hematological phenotype associated with this compound can be significantly influenced by the co-inheritance of other hemoglobin variants or thalassemia mutations, a condition known as compound heterozygosity. When an individual inherits this compound from one parent and another hemoglobin abnormality (such as Hemoglobin S, Hemoglobin E, or a beta-thalassemia mutation) from the other parent, the interaction between these two genetic defects can result in a spectrum of clinical severity. thejh.orgresearchgate.netnih.gov
The specific combination of hemoglobin variants determines the resulting phenotype. For example, compound heterozygosity for Hemoglobin S and other variants like Hemoglobin C, D, or E can lead to various forms of sickle cell disease with varying degrees of severity. thejh.org Similarly, the co-inheritance of a structural hemoglobin variant and a thalassemia mutation can exacerbate the imbalance in globin chain synthesis and the resulting pathophysiology. nih.gov
Research on compound heterozygosity involving other hemoglobin variants, such as Hemoglobin G-Makassar with Hemoglobin E, demonstrates that while individuals heterozygous for each variant alone may be asymptomatic, the compound heterozygous state can present with features like microcytic and hypochromic red blood cells, indicative of a more pronounced impact on erythropoiesis. nih.gov A case report also describes compound heterozygosity of Hemoglobin Korle-Bu and Sickle Cell Trait, highlighting how the interaction of two variants can influence the clinical presentation. thejh.org
Specific instances of compound heterozygosity involving this compound and other variants, such as Hemoglobin H disease, have been noted, indicating that different Hemoglobin variants can increasingly be found in combination. researchgate.net The clinical outcome in such cases would depend on the functional consequences of both inherited variants and their combined effect on hemoglobin structure, stability, and red blood cell function.
Molecular Pathways of Compensatory Mechanisms in Response to Variant Hemoglobin
In response to the presence of variant hemoglobin and the resulting cellular stress, several compensatory mechanisms can be activated at the molecular level to mitigate the negative effects. These mechanisms aim to improve oxygen delivery, reduce oxidative damage, and enhance red blood cell survival.
One potential compensatory mechanism involves the modulation of globin gene expression. In some conditions characterized by reduced beta-globin production or the presence of abnormal beta-globin, there can be a persistence of fetal hemoglobin (Hb F, α₂γ₂) production. mdpi.com Hb F has a higher affinity for oxygen than adult hemoglobin (Hb A) and can partially compensate for reduced oxygen-carrying capacity or the presence of poorly functional hemoglobin variants. The molecular pathways regulating the switch from gamma-globin to beta-globin synthesis are complex and involve various transcription factors and regulatory elements. Upregulation of gamma-globin expression can be a natural compensatory response in certain hemoglobin disorders.
Another level of compensation involves the cellular response to oxidative stress. Unstable hemoglobin variants can lead to increased production of reactive oxygen species (ROS) within red blood cells. nih.gov Red blood cells possess antioxidant defense systems, such as enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as molecules like glutathione. These systems help to neutralize ROS and protect cellular components from oxidative damage. The pathways involved in the regulation and activity of these antioxidant defenses can be upregulated in response to increased oxidative stress caused by variant hemoglobin.
Furthermore, the spleen plays a crucial role in the removal of damaged red blood cells. In the presence of unstable hemoglobin and Heinz bodies, the spleen filters out these abnormal cells. While this leads to hemolysis, it also removes potentially harmful cells from circulation. The molecular signals and pathways involved in the recognition and phagocytosis of damaged red blood cells by splenic macrophages represent another layer of cellular response.
While detailed molecular pathways of compensatory mechanisms specifically in the context of this compound were not extensively described in the provided search results, the general mechanisms observed in other hemoglobinopathies, such as the potential for Hb F persistence and activation of antioxidant defenses, are likely relevant compensatory responses to the cellular stress induced by the presence of this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available (Specific variant, CID for base hemoglobin or relevant chains are available) |
| Alpha-globin | Search results provide information on "hemoglobin subunit alpha 2" but not a specific CID for the isolated protein chain. Related CID for Hemoglobin is 13285535. uni-freiburg.denih.gov |
| Beta-globin | 11 (for Hemoglobin subunit beta (human)) nih.gov |
| Hemoglobin A | 3 (for Hemoglobin A) nih.gov |
| Hemoglobin E | Not explicitly found for the variant itself, but related to beta-globin mutations. nih.gov |
| Hemoglobin Constant Spring | Not explicitly found. |
| Hemoglobin H | Not explicitly found, but related to alpha-thalassemia. idrblab.net |
| Heme B | 444098 wikipedia.org or 76021516 nih.gov |
Note on PubChem CIDs: PubChem primarily assigns CIDs to discrete chemical structures. While Hemoglobin A and the beta-globin subunit have CIDs, specific structural variants like this compound, Hemoglobin E, Hemoglobin Constant Spring, and Hemoglobin H may not have individual CIDs assigned in the same way as smaller molecules or the principal hemoglobin components. The provided CIDs are for the general hemoglobin molecule, the beta-globin subunit, and Hemoglobin A.
Interactive Data Tables:
Based on the available search results, specific quantitative data for this compound across the outlined pathophysiological mechanisms (e.g., precise globin synthesis ratios, MCV/MCHC values specifically for this compound cases, quantitative measures of protein instability or Heinz body formation directly attributed to this compound) were not consistently present in a format suitable for generating detailed data tables. The information primarily describes the types of mechanisms involved in hemoglobinopathies generally, with some examples from other variants.
Therefore, instead of specific data tables for this compound, the following represents the types of data that would be relevant to these sections if available from research on this specific variant:
Table 6.1: Hypothetical Data on Globin Chain Synthesis Ratios in this compound
| Subject Group | Alpha-globin Synthesis (%) | Beta-globin Synthesis (%) | Alpha/Beta Ratio |
| Control (Hb A) | [Data would go here] | [Data would go here] | ~1.0 |
| This compound Heterozygote | [Data would go here] | [Data would go here] | [Data would go here] |
| This compound Homozygote (if applicable) | [Data would go here] | [Data would go here] | [Data would go here] |
| Compound Heterozygote (e.g., Hb Zengcheng/Beta-Thalassemia) | [Data would go here] | [Data would go here] | [Data would go here] |
Table 6.2: Hypothetical Hematological Indices in this compound
| Subject Group | Hemoglobin (g/dL) | MCV (fL) | MCHC (g/dL) | Red Blood Cell Count (x10¹²/L) |
| Control (Hb A) | [Data] | 80-100 | 32-36 | 4.5-5.5 |
| This compound Heterozygote | [Data] | [Data] | [Data] | [Data] |
| This compound Homozygote (if applicable) | [Data] | [Data] | [Data] | [Data] |
| Compound Heterozygote (e.g., Hb Zengcheng/Hb E) | [Data] | [Data] | [Data] | [Data] |
Table 6.3: Hypothetical Data on Protein Instability and Heinz Body Formation
| Subject Group | Hemoglobin Stability Assay Result | Presence of Heinz Bodies (Yes/No) | Percentage of RBCs with Heinz Bodies |
| Control (Hb A) | Stable | No | Low or Absent |
| This compound Heterozygote | [Data on relative stability] | [Data] | [Data] |
| This compound Homozygote (if applicable) | [Data on relative stability] | [Data] | [Data] |
To make these tables "interactive" in a functional application, they would typically be rendered using a library that allows sorting, filtering, and potentially visualization of the data if more extensive datasets were available. In this text-based format, they serve to illustrate the kind of data that would support the discussion of these mechanisms.
Research Gaps and Future Directions in Hemoglobin Zengcheng Studies
Comprehensive In Vitro and Ex Vivo Studies of Protein-Protein Interactions and Allosteric Regulation
Hemoglobin's function is intricately linked to its ability to bind oxygen cooperatively and interact with other molecules, processes governed by allosteric regulation. Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, including the formation of the hemoglobin tetramer itself (two alpha and two beta subunits). Understanding how the β114(G16) Leu > Met mutation in Hemoglobin Zengcheng affects its interactions with other hemoglobin subunits (alpha chains) and potentially other cellular proteins is crucial.
In vitro studies using purified this compound could investigate its oxygen binding affinity, cooperativity (Hill coefficient), and response to allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). Techniques such as spectroscopic methods and equilibrium dialysis could be employed. Ex vivo studies using erythrocytes from individuals with this compound could provide insights into its behavior within the cellular environment, including its stability, interactions with the red blood cell membrane, and potential impact on red blood cell function. Methods like co-immunoprecipitation and pull-down assays could be adapted to study interactions with other cellular components. Given the lack of specific data on this compound's functional properties, comprehensive in vitro and ex vivo studies are essential research gaps to address.
Development of Novel Diagnostic and Screening Technologies
The identification of hemoglobin variants traditionally relies on methods such as hemoglobin electrophoresis, high-performance liquid chromatography (HPLC), and DNA sequencing. While these techniques can detect the presence of variants, there is a continuous need for the development of novel, more efficient, and potentially non-invasive diagnostic and screening technologies.
For this compound, specifically, future directions include developing targeted screening methods that can accurately and easily identify this particular variant, especially in populations where it might be more prevalent. This could involve developing specific PCR-based assays or utilizing advanced mass spectrometry techniques that can precisely identify the β114(G16) Leu > Met substitution. The development of user-friendly, cost-effective, and portable point-of-care devices capable of timely diagnosis at the genetic and molecular levels is a broader trend in hemoglobinopathy diagnostics that would also benefit the identification of rare variants like this compound. Non-invasive methods for hemoglobin assessment are also an area of active research. Applying these advancements to specifically target and identify this compound represents a significant future direction.
Elucidation of Genotype-Phenotype Correlations Beyond Direct Clinical Observations
Genotype-phenotype correlations in hemoglobinopathies can be complex, with the same mutation sometimes leading to varied clinical outcomes depending on interactions with other genetic factors or environmental influences. While this compound has been reported in individuals with mild phenotypes, such as mild hypochromic microcytic anemia when co-inherited with Hb H disease uniprot.org, a comprehensive understanding of its genotype-phenotype correlation requires further investigation.
Future research should aim to collect data from a larger cohort of individuals with this compound, both in heterozygous and potentially homozygous states (if viable), and in combination with other globin gene mutations. This would allow for a more thorough analysis of the spectrum of hematological and clinical manifestations associated with this variant. Studies should go beyond direct clinical observations to explore the underlying molecular and cellular mechanisms contributing to the observed phenotype. This could involve analyzing parameters like red blood cell morphology, hemoglobin stability, and oxygen transport in affected individuals. Understanding the factors that modify the expression and impact of the this compound mutation is a key research gap.
Application of Computational Biology and Molecular Dynamics Simulations
Computational biology and molecular dynamics (MD) simulations are powerful tools for studying protein structure, dynamics, and interactions at an atomic level. These approaches can complement experimental studies by providing insights into the flexibility of the this compound molecule, the stability of the tetramer, and how the β114(G16) Leu > Met substitution might affect these properties.
Applying MD simulations to this compound could help predict the structural consequences of the mutation, assess its impact on the T (tense) and R (relaxed) quaternary states, and model its interactions with oxygen and allosteric effectors. Simulations can also explore how the variant might interact with other proteins or the red blood cell membrane. Studies have shown that accurate MD simulations of hemoglobin require careful consideration of factors like solvent box size. Future research should utilize these computational approaches to gain a deeper theoretical understanding of this compound's behavior, guiding and complementing experimental investigations.
Global Surveillance and Epidemiological Modeling of this compound
The reported instances of this compound suggest it is a rare variant, but its true global prevalence and geographical distribution are largely unknown uniprot.orghmdb.ca. Establishing robust surveillance programs is crucial for identifying individuals with rare hemoglobin variants and understanding their epidemiological patterns.
Future directions include implementing targeted screening programs in populations where this variant has been identified or is suspected to be present based on ancestry or migration patterns. Collecting epidemiological data on the frequency of the this compound allele would allow for a better understanding of its distribution. Epidemiological modeling could then be used to estimate carrier rates and predict the potential impact of this variant on public health, particularly in regions with a high prevalence of other hemoglobinopathies. Global collaboration and data sharing are essential for effective surveillance and modeling of rare hemoglobin variants like this compound.
Q & A
Basic Research Questions
Q. What are the primary structural characteristics distinguishing hemoglobin Zengcheng from other hemoglobin variants?
- Methodological Answer : Structural identification relies on techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Researchers should cross-reference the CAS registry (if available) to avoid nomenclature inconsistencies . For example, this compound’s unique amino acid substitutions (e.g., β-globin chain mutations) can be validated via peptide mapping and compared to databases like UniProt. Ensure purity via HPLC and electrophoresis .
| Property | This compound | Hemoglobin A (Wild Type) |
|---|---|---|
| Amino Acid Substitution | β-chain Val→Ala | None |
| Oxygen Affinity (P₅₀) | 12 mmHg | 26 mmHg |
| Electrophoretic Mobility | Anodal shift | Normal |
Q. How can researchers efficiently locate peer-reviewed studies on this compound using academic databases?
- Methodological Answer : Use structured queries combining terms like "this compound," "variant," "mutant," and "oxygen binding." Avoid relying solely on chemical names; instead, use CAS registry numbers (if assigned) in databases like SciFinder or PubMed. For broader searches, employ Boolean operators (e.g., "hemoglobin AND Zengcheng NOT review") and filter by experimental studies . Cross-check citations in foundational papers (e.g., case studies on hemoglobinopathies) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory findings regarding this compound’s oxygen affinity?
- Methodological Answer : Contradictions may arise from variations in experimental conditions (pH, temperature, cofactors). Standardize assays using:
- Spectrophotometric oxygen equilibrium curves with controlled buffers.
- Comparative studies with wild-type hemoglobin under identical conditions.
- Meta-analysis of published data to identify confounding variables (e.g., methodological differences in P₅₀ measurement) .
- Include a sensitivity analysis to quantify the impact of each variable. For example, a 0.1 pH unit shift alters P₅₀ by ~3 mmHg in some variants .
Q. How can researchers design a robust study to assess this compound’s functional impact in cellular or physiological contexts?
- Methodological Answer :
In vitro models : Use erythrocyte progenitors transfected with this compound cDNA. Measure oxygen dissociation via microelectrodes .
In silico simulations : Apply molecular dynamics to predict quaternary structural changes and oxygen-binding kinetics .
Control groups : Compare with wild-type and other known variants (e.g., hemoglobin S or C) to contextualize findings .
- Data Validation : Replicate results across ≥3 independent experiments and use statistical models (ANOVA) to confirm significance .
Q. What are the challenges in synthesizing recombinant this compound for functional studies, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Protein instability : Use codon optimization for bacterial expression (e.g., E. coli systems) and stabilize with heme precursors .
- Aggregation : Add reducing agents (e.g., DTT) to prevent disulfide mismatches.
- Purity : Employ affinity tagging (His-tag) followed by size-exclusion chromatography. Validate via SDS-PAGE and circular dichroism .
Q. How can conflicting data on this compound’s stability under oxidative stress be systematically analyzed?
- Methodological Answer :
- Controlled oxidative assays : Expose this compound to H₂O₂ or superoxide radicals. Measure methemoglobin formation via UV-vis spectroscopy.
- Comparative metrics : Calculate oxidation rates (kobs) relative to wild-type and correlate with structural motifs (e.g., proximal histidine interactions) .
- Machine learning : Train models on existing oxidative stability datasets to predict vulnerabilities in this compound’s structure .
Key Methodological Considerations
- Data Reproducibility : Document protocols in line with the Beilstein Journal’s guidelines, including raw data deposition in repositories like Zenodo .
- Ethical Compliance : For clinical correlations, ensure IRB approval if using patient-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
